ATP Synthesis-IN-3

Myocardial Ischemia Cardioprotection F1FO-ATP Synthase

Researchers studying ischemia-reperfusion injury face the challenge that pan-ATP synthase inhibitors (e.g., oligomycin) block both ATP synthesis and hydrolysis, obscuring mechanistic insights. ATP Synthesis-IN-3 (compound 31) is a novel pyrazolo[3,4-c]pyridine that selectively inhibits the reverse ATP-hydrolyzing activity of mitochondrial F1FO-ATP synthase, which becomes dominant during myocardial ischemia. - Validated in vivo: most effective among nine analogs at reducing myocardial infarct size. - Mechanistic tool: increases ATP content, PKA/phospholamban phosphorylation, and inhibits apoptosis in ischemic cardiomyocytes. - Reliable supply: ≥98% purity, stable at ambient temperature for global shipping.

Molecular Formula C35H39N7O2
Molecular Weight 589.7 g/mol
Cat. No. B12368787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP Synthesis-IN-3
Molecular FormulaC35H39N7O2
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C(=C3)C(=NN4CC5=CC=C(C=C5)OC)C6=CC=CC=C6)N7CCOCC7
InChIInChI=1S/C35H39N7O2/c1-39-16-18-40(19-17-39)29-12-10-28(11-13-29)36-32-24-31-33(27-6-4-3-5-7-27)38-42(25-26-8-14-30(43-2)15-9-26)34(31)35(37-32)41-20-22-44-23-21-41/h3-15,24H,16-23,25H2,1-2H3,(H,36,37)
InChIKeyQFBZFGFXEDBSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP Synthesis-IN-3 (Compound 31): ATP Hydrolysis Inhibitor for Myocardial Ischemia Research


ATP Synthesis-IN-3 (compound 31) is an inhibitor of mitochondrial F1FO-ATP hydrolase activity [1]. It was discovered and optimized in a hit-to-lead campaign aimed at identifying novel scaffolds that selectively inhibit the reverse (ATP hydrolyzing) activity of the ATP synthase complex during myocardial ischemia, a pathological state where the enzyme contributes to energetic deficit and cardiac injury [1]. The compound belongs to a novel pyrazolo[3,4-c]pyridine chemical class [1].

ATP Synthesis-IN-3: Why Not Any ATP Synthase Inhibitor Will Suffice for Ischemia Models


Generic substitution with other ATP synthase or ATPase inhibitors is not scientifically valid. Most classical ATP synthase inhibitors, such as oligomycin, potently block the enzyme's primary ATP synthesis function, which is essential for cellular energetics and survival [1]. In contrast, ATP Synthesis-IN-3 is designed to selectively target the reverse, ATP-hydrolyzing activity that becomes dominant and detrimental during myocardial ischemia [2]. Furthermore, within the same study that discovered ATP Synthesis-IN-3, among nine synthesized derivatives, only three significantly inhibited ATP hydrolysis in vitro, and compound 31 (ATP Synthesis-IN-3) was the most effective in reducing myocardial infarct size in vivo [2]. This demonstrates that minor structural modifications profoundly impact efficacy, and selecting a compound with validated, disease-relevant pharmacology is critical for successful experimental outcomes.

ATP Synthesis-IN-3: Quantitative Evidence of Differentiation for Scientific Procurement


ATP Synthesis-IN-3 Exhibits Superior In Vivo Cardioprotection Compared to Other Novel Derivatives

In the primary research study, a series of nine novel derivatives were synthesized and tested in vivo for their ability to reduce myocardial infarct size (IS) in a mouse model of ischemia-reperfusion injury. Among these derivatives, ATP Synthesis-IN-3 (compound 31) was identified as the most effective [1].

Myocardial Ischemia Cardioprotection F1FO-ATP Synthase

Mechanistic Differentiation: Selective Inhibition of Pathological ATP Hydrolysis vs. Physiological ATP Synthesis

ATP Synthesis-IN-3 targets the hydrolytic activity of F1FO-ATP synthase, a function that reverses during ischemia and depletes cellular ATP [1]. This is in stark contrast to classic inhibitors like oligomycin, which non-selectively block both ATP synthesis and hydrolysis, leading to cytotoxicity [2]. A known selective ATP hydrolase inhibitor, BMS-199264 (IC50=0.5 μM), has demonstrated a clean separation of these two activities, serving as a valuable benchmark for the class .

ATP Hydrolase Mitochondria Ischemia-Reperfusion Injury

ATP Synthesis-IN-3 Preserves ATP Content in Ischemic Cardiomyocytes

Treatment with ATP Synthesis-IN-3 has been shown to increase the ATP content of ischemic cardiomyocytes [1]. This effect directly addresses the energetic deficit that drives injury during myocardial ischemia. While the exact fold-change is not provided in the abstract, the observed increase is a direct functional consequence of inhibiting ATP hydrolysis. The selective hydrolase inhibitor BMS-199264 also prevents ATP decline during ischemia, establishing a class-wide effect .

ATP Content Ischemia Cardiomyocytes

ATP Synthesis-IN-3 Activates Cardioprotective Signaling: Enhanced PKA and Phospholamban Phosphorylation

Further examination of signaling pathways revealed that the cardioprotective mechanism of ATP Synthesis-IN-3 is related to increased phosphorylation of PKA and phospholamban in the ischemic myocardium [1]. This specific signaling profile distinguishes it from compounds that may preserve ATP but do not engage these downstream protective cascades. For instance, BMS-199264, while also a hydrolase inhibitor, is primarily characterized by its ability to prevent ATP decline without reported data on these specific signaling events .

PKA Phospholamban Cardioprotective Signaling

Novel Pyrazolo[3,4-c]pyridine Scaffold Provides Chemical and Intellectual Property Differentiation

ATP Synthesis-IN-3 is based on a pyrazolo[3,4-c]pyridine core, a novel scaffold identified through ligand-based virtual screening for inhibitors of F1FO-ATP hydrolytic activity [1]. This is a significant chemical departure from other classes of ATP synthase/hydrolase inhibitors. For example, oligomycin is a complex macrolide [2], and BMS-199264 is a structurally distinct synthetic molecule . The novelty of the scaffold is a key factor in intellectual property positioning and may also contribute to a distinct selectivity profile.

Chemical Scaffold Pyrazolo[3,4-c]pyridine Intellectual Property

Apoptosis Inhibition: A Key Downstream Consequence of ATP Synthesis-IN-3 Treatment

The cascade of ATP preservation and enhanced PKA/phospholamban phosphorylation culminates in the inhibition of ischemia-induced apoptosis in cardiomyocytes treated with ATP Synthesis-IN-3 [1]. This anti-apoptotic effect is a critical endpoint for cardioprotection. In contrast, the non-selective inhibitor oligomycin has been shown to suppress TNF-induced apoptosis in some contexts, but this effect is linked to general ATP depletion and is not a targeted, disease-specific intervention [2].

Apoptosis Ischemia-Reperfusion Injury Cardiomyocyte Death

ATP Synthesis-IN-3: Optimal Research and Development Application Scenarios


Target Validation and Mechanism-of-Action Studies in Myocardial Ischemia

Given its novel scaffold and specific mechanism of inhibiting F1FO-ATP hydrolase activity, ATP Synthesis-IN-3 is ideally suited for academic and pharmaceutical research groups aiming to validate the role of ATP hydrolysis in ischemia-reperfusion injury. Its use can help elucidate the downstream signaling pathways (e.g., PKA/phospholamban) that mediate cardioprotection, as demonstrated in the primary publication [1].

Comparative Efficacy Studies Against Other ATP Synthase Modulators

Researchers can utilize ATP Synthesis-IN-3 in head-to-head studies with other ATP synthase/hydrolase inhibitors like BMS-199264 or oligomycin to differentiate their cardioprotective profiles. Its superior in vivo efficacy among a series of close analogs [1] makes it a compelling lead-like molecule for such comparative pharmacology assessments.

Chemical Tool for Profiling F1FO-ATP Synthase Function

As a selective inhibitor of the reverse hydrolytic activity, ATP Synthesis-IN-3 serves as a valuable chemical tool for dissecting the dual functions of the F1FO-ATP synthase complex in various cellular models. This is in contrast to pan-inhibitors like oligomycin, which obscure the distinction between synthesis and hydrolysis, limiting their utility in mechanistic studies [2].

Lead Optimization Programs Targeting Ischemia-Reperfusion Injury

The identification of the pyrazolo[3,4-c]pyridine core as a novel scaffold for ATP hydrolase inhibition [1] provides a starting point for medicinal chemistry efforts. Procurement of ATP Synthesis-IN-3 allows for the exploration of structure-activity relationships (SAR) around this chemotype to improve potency, selectivity, and drug-like properties for potential therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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